![molecular formula C20H22O2S B12351590 [1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)-: is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structure, which includes two naphthalene rings connected by a single bond, with hydroxyl groups at the 2,2’ positions and hydrogenated at the 5,5’,6,6’,7,7’,8,8’ positions. The (1S) configuration indicates its specific stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)- typically involves the hydrogenation of 1,1’-binaphthol. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The hydrogenation process selectively reduces the double bonds in the naphthalene rings while preserving the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the stereochemistry and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in [1,1’-Binaphthalene]-2,2’-diol can undergo oxidation to form quinones.
Reduction: Further hydrogenation can reduce the compound to fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Fully saturated binaphthyl derivatives.
Substitution: Alkylated or acylated binaphthyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral ligand in asymmetric synthesis and catalysis.
- Employed in the synthesis of chiral phosphine ligands for enantioselective reactions .
Biology:
- Investigated for its potential as a chiral selector in chromatographic separations.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential in drug development, particularly in the synthesis of chiral drugs.
- Used in the study of enzyme inhibition and receptor binding .
Industry:
- Utilized in the production of chiral materials for electronic and optical applications.
- Applied in the synthesis of chiral polymers and resins .
Mecanismo De Acción
The mechanism by which [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)- exerts its effects is primarily through its ability to act as a chiral ligand. It forms complexes with metal ions, which can then participate in various catalytic cycles. The stereochemistry of the compound allows for enantioselective interactions with substrates, leading to the formation of chiral products. The molecular targets include metal centers in catalysts and active sites in enzymes .
Comparación Con Compuestos Similares
[1,1’-Binaphthalene]-2,2’-diol: The non-hydrogenated version of the compound.
[1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1R)-: The enantiomer of the (1S) compound.
[1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-: A derivative with methoxymethoxy groups.
Uniqueness: The uniqueness of [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)- lies in its specific stereochemistry and hydrogenation, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the stereochemistry of the ligand plays a crucial role in determining the outcome of the reaction.
Propiedades
Fórmula molecular |
C20H22O2S |
|---|---|
Peso molecular |
326.5 g/mol |
InChI |
InChI=1S/C20H22O2.S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h9-12,21-22H,1-8H2; |
Clave InChI |
LRNRVGFXLFQWIY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O.[S] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


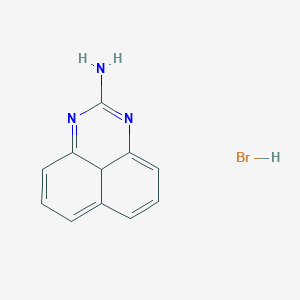
![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)
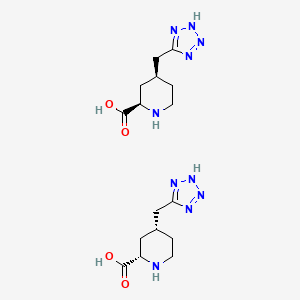

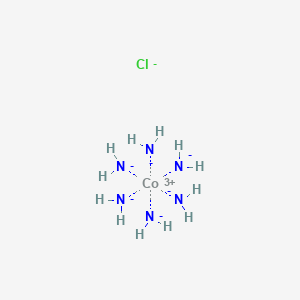
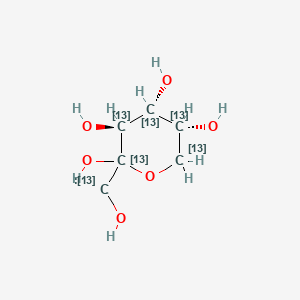
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)

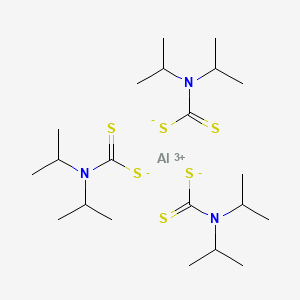
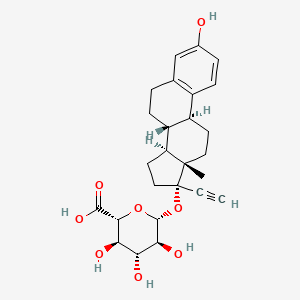

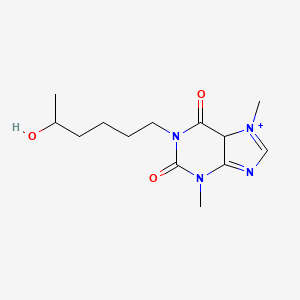
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)
